molecular formula C22H25NO3 B12007769 2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- CAS No. 95133-48-5

2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-

Cat. No.: B12007769
CAS No.: 95133-48-5
M. Wt: 351.4 g/mol
InChI Key: PWMOTLQYHOGCIO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- is a synthetic organic compound belonging to the benzopyran family. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzopyran core with additional functional groups that enhance its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- typically involves a multi-step process. One common method includes the reaction of 4-methyl-7-hydroxycoumarin with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl- is unique due to its specific functional groups, which enhance its reactivity and applications. The presence of the diethylamino and phenyl groups distinguishes it from other benzopyran derivatives, providing unique chemical and biological properties .

Properties

CAS No.

95133-48-5

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

7-[2-(diethylamino)ethoxy]-4-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C22H25NO3/c1-4-23(5-2)13-14-25-18-11-12-19-16(3)21(17-9-7-6-8-10-17)22(24)26-20(19)15-18/h6-12,15H,4-5,13-14H2,1-3H3

InChI Key

PWMOTLQYHOGCIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C

Origin of Product

United States

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